2,5-Diethoxyterephthalohydrazide

Description

Properties

IUPAC Name |

2,5-diethoxybenzene-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSPHNOJIAIZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diethoxyterephthalohydrazide: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2,5-diethoxyterephthalohydrazide, a key building block in the burgeoning field of materials science. Designed for researchers, chemists, and professionals in materials and drug development, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and primary applications.

Introduction: A Versatile Linker in Modern Chemistry

This compound, systematically named 2,5-diethoxybenzene-1,4-dicarbohydrazide, is an aromatic organic compound distinguished by a central benzene ring functionalized with two ethoxy groups and two hydrazide moieties in a para arrangement.[1] This specific substitution pattern imparts a unique combination of rigidity from the aromatic core and reactive functionality from the hydrazide groups.

While the broader class of hydrazide-containing compounds has been explored for various biological activities, the primary and most significant application of this compound to date lies in the field of materials science, specifically as a molecular linker for the synthesis of Covalent Organic Frameworks (COFs).[1][2][3][4] Its structure allows for the formation of highly stable, porous, and crystalline two-dimensional and three-dimensional polymeric networks. The ethoxy groups offer a degree of chemical tunability, influencing the properties of the resulting frameworks, such as porosity and affinity for guest molecules.[1]

This guide will delve into the essential technical details of this compound, from its molecular structure and properties to a detailed examination of its synthesis and characterization, providing a foundational understanding for its application in advanced material design.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application in synthesis and material fabrication. Key identifying information and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,5-diethoxybenzene-1,4-dicarbohydrazide | [1][5] |

| CAS Number | 1136292-71-1 | [1] |

| Molecular Formula | C₁₂H₁₈N₄O₄ | [1][5] |

| Molecular Weight | 282.30 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6][7] |

| Purity | Typically >97% | [6][7] |

| Storage Conditions | 2-8°C, under inert atmosphere, in a dark place |

Molecular Structure and Visualization

The molecular structure of this compound is central to its function as a linker in COF synthesis. The para-disposed hydrazide groups provide the points of connection for forming extended networks, while the ethoxy groups modulate the electronic properties and steric environment of the benzene ring.

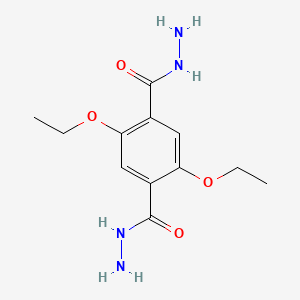

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with the appropriate derivatization of a hydroquinone precursor. The most common and logical synthetic route proceeds via the formation of diethyl 2,5-diethoxyterephthalate, which is subsequently converted to the dihydrazide.

Synthetic Pathway

The overall synthetic pathway can be visualized as a two-step process:

-

Etherification and Esterification: Starting from a suitable hydroquinone derivative, the hydroxyl groups are etherified to ethoxy groups, and the carboxylic acid groups (or their derivatives) are esterified to form diethyl 2,5-diethoxyterephthalate.

-

Hydrazinolysis: The resulting diethyl ester is then reacted with hydrazine hydrate to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2,5-diethoxyterephthalate

This protocol is adapted from established methods for the synthesis of dialkoxy terephthalate derivatives.

-

Aromatization of Diethyl Succinoylsuccinate: Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate (diethyl succinoylsuccinate) is aromatized to yield diethyl 2,5-dihydroxyterephthalate.[8] This can be achieved by reacting it with bromine in cold sulfuric acid.[8]

-

Etherification: To a solution of diethyl 2,5-dihydroxyterephthalate in a suitable solvent such as acetone or DMF, add an excess of a base (e.g., potassium carbonate) and an ethylating agent (e.g., ethyl iodide).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure diethyl 2,5-diethoxyterephthalate.

Protocol 2: Synthesis of this compound

This protocol follows the general procedure for the conversion of esters to hydrazides.

-

Reaction Setup: In a round-bottom flask, dissolve diethyl 2,5-diethoxyterephthalate in a suitable solvent, typically ethanol.

-

Addition of Hydrazine Hydrate: Add a significant excess of hydrazine hydrate to the solution. The amount can range from 10 to 20 equivalents.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 24 to 48 hours. The progress of the reaction is monitored by the precipitation of the product and can be checked by TLC.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration. The solid is washed thoroughly with ethanol to remove any unreacted starting material and hydrazine. The product is then dried under vacuum to yield this compound as a white solid.

Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. The following are the expected characterization data based on its chemical structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the aromatic protons, and broad singlets for the -NH and -NH₂ protons of the hydrazide groups.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methyl and methylene carbons of the ethoxy groups, the aromatic carbons (with and without oxygen substitution), and the carbonyl carbon of the hydrazide groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (from the hydrazide groups), C-H stretching (from the aromatic and aliphatic parts), a strong C=O stretching (amide I band), and C-O stretching (from the ether linkages).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 282.30 g/mol .

Applications in Covalent Organic Frameworks (COFs)

The primary application of this compound is as a building block for the synthesis of hydrazone-linked COFs.[1][2][4] The reaction of the two hydrazide groups with poly-aldehyde linkers leads to the formation of a stable and porous crystalline network.

A prominent example is the synthesis of COF-42 , which is formed by the condensation reaction of this compound with 1,3,5-triformylbenzene.[4] This material is noted for its high chemical stability due to the robust hydrazone linkages.[6]

Key applications of COFs derived from this compound include:

-

Photocatalysis: COF-42 has been widely used as a platform for photocatalytic hydrogen evolution.[1][6]

-

Gas Storage and Separation: The porous nature of these COFs, with high surface areas, makes them suitable for the capture and storage of gases like carbon dioxide.[6]

-

Sensors and Membranes: The ordered structure and tunable functionality of these materials make them promising candidates for the development of chemical sensors and filtration membranes.[6]

Biological Activity: An Area for Future Exploration

To date, the research on this compound has been predominantly focused on its role in materials science. While other terephthalic dihydrazide analogues have been investigated for potential biological activities, there is a lack of specific studies on the biological properties of the 2,5-diethoxy derivative. This presents an open avenue for future research, particularly for scientists in drug discovery and development who may be interested in exploring the pharmacological potential of this and related structures.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors, particularly hydrazine hydrate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling hydrazine hydrate, which is a toxic and volatile compound.

-

Hydrazine Hydrate: This reagent is corrosive, toxic, and a suspected carcinogen. Avoid inhalation of vapors and direct contact with skin and eyes. It is recommended to use a closed handling system where possible.[2] In case of spills, they should be immediately diluted with large volumes of water.[2]

-

This compound: Based on available safety data, this compound is considered an irritant to the skin, eyes, and respiratory system, and may be harmful if swallowed.

Always consult the latest Safety Data Sheet (SDS) for detailed and up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile organic compound with a well-established role as a key building block in the synthesis of Covalent Organic Frameworks. Its rigid aromatic core, coupled with the reactive hydrazide functionalities and tunable ethoxy groups, allows for the creation of highly ordered, porous materials with significant potential in photocatalysis, gas storage, and other advanced applications. While its biological activities remain largely unexplored, the synthetic protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to utilize this compound in their ongoing and future work in both materials science and potentially in the field of medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H18N4O4 | CID 101962189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. ossila.com [ossila.com]

- 8. storage.googleapis.com [storage.googleapis.com]

Synthesis and characterization of 2,5-Diethoxyterephthalohydrazide

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Diethoxyterephthalohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key organic linker in the field of materials science. With the molecular formula C₁₂H₁₈N₄O₄, this symmetrical molecule is a critical building block for the construction of advanced porous materials, most notably Covalent Organic Frameworks (COFs).[1][2] This document details a reliable two-step synthetic pathway, outlines rigorous characterization protocols, and provides expert insights into the causality behind the experimental choices. The intended audience includes researchers, chemists, and drug development professionals engaged in synthetic chemistry and materials design.

Introduction and Significance

This compound, also known as 2,5-diethoxybenzene-1,4-dicarbohydrazide (DETH), has emerged as a molecule of significant interest due to its structural properties.[2] The presence of two terminal hydrazide groups facilitates the formation of robust hydrazone linkages through condensation reactions with aldehyde-functionalized molecules.[1][2] This reactivity is harnessed in the solvothermal synthesis of highly crystalline and porous COFs.[1]

Notably, the reaction of this compound with 1,3,5-triformylbenzene yields COF-42, a well-studied framework known for its chemical stability and applications in photocatalytic hydrogen evolution.[2][3][4] The ethoxy groups appended to the central benzene ring enhance the solubility of the linker in common organic solvents and can influence the electronic properties and stacking behavior of the resulting frameworks. Understanding the precise synthesis and thorough characterization of this linker is paramount to achieving high-quality, crystalline materials with reproducible properties.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through a two-step process, beginning with a commercially available precursor. The overall pathway involves the etherification of a dihydroxy-terephthalate ester followed by hydrazinolysis.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of Diethyl 2,5-diethoxyterephthalate (Precursor)

The precursor is synthesized via a standard Williamson ether synthesis. The phenolic hydroxyl groups of Diethyl 2,5-dihydroxyterephthalate are deprotonated by a mild base (potassium carbonate) to form phenoxides, which then act as nucleophiles, attacking an ethylating agent like ethyl iodide.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Diethyl 2,5-dihydroxyterephthalate (1 equivalent).[5][6]

-

Add anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents) and a suitable solvent such as acetone or DMF.

-

Add ethyl iodide (EtI, 2.5 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield Diethyl 2,5-diethoxyterephthalate as a white solid.[7]

Step 2: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the ethoxy groups of the diester with hydrazine. The reaction is typically driven to completion by using a large excess of hydrazine hydrate.

Protocol:

-

Suspend Diethyl 2,5-diethoxyterephthalate (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (N₂H₄·H₂O, >10 equivalents) to the suspension. Using a significant excess ensures the reaction proceeds to the di-substituted product and minimizes the formation of mono-hydrazide intermediates.

-

Heat the reaction mixture to reflux. The solid ester will gradually dissolve as it reacts, and the product will precipitate out of the solution as it forms.

-

Maintain the reflux for 24 hours to ensure complete conversion.

-

Cool the mixture to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid product thoroughly with cold ethanol and then diethyl ether to remove any unreacted starting material and residual hydrazine.

-

Dry the product under vacuum to yield this compound as a fine white powder.[2]

Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic and physical methods should be employed.

Caption: Experimental workflow for product characterization.

Spectroscopic Analysis

| Technique | Functional Group | Expected Observation |

| ¹H NMR | Ethoxy (-OCH₂CH₃) | Quartet (~4.0-4.2 ppm, 4H) and Triplet (~1.4-1.5 ppm, 6H) |

| Aromatic (Ar-H) | Singlet (~7.2-7.4 ppm, 2H) | |

| Hydrazide (-NHNH₂) | Two broad singlets, D₂O exchangeable (~4.5 ppm for -NH₂ and ~9.5 ppm for -CONH-)[8][9] | |

| FT-IR | N-H Stretch | Broad band in the 3200-3400 cm⁻¹ region[8] |

| C=O Stretch (Amide I) | Strong, sharp peak around 1640-1660 cm⁻¹[8][10] | |

| C-O Stretch (Aryl Ether) | Strong peak around 1220-1250 cm⁻¹ | |

| Aromatic C-H Bend | Peaks in the 800-900 cm⁻¹ region | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | Peak at m/z = 282.3 |

Expert Insights:

-

NMR Spectroscopy: The chemical shifts of the N-H protons in hydrazides can be highly dependent on the solvent, concentration, and temperature.[8] Performing a D₂O exchange experiment is a definitive way to confirm their assignment.

-

FT-IR Spectroscopy: The position of the amide I band is indicative of the electronic environment and hydrogen bonding. A shift to a lower wavenumber compared to a simple amide suggests strong intermolecular hydrogen bonding, which is expected in the solid state for this molecule.[11]

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) may show characteristic fragmentation patterns, including the loss of the hydrazide group (-NHNH₂) or ethoxy group (-OCH₂CH₃).[12][13]

Physical Properties

-

Appearance: Fine white crystalline powder.[2]

-

Purity: Typically >98% when synthesized and purified as described.[2]

-

Solubility: Soluble in DMSO and DMF, with limited solubility in alcohols and chlorinated solvents.

Applications in Drug Development and Materials Science

While the primary application of this compound is in materials science as a COF linker, the hydrazide functional group is a well-known pharmacophore in medicinal chemistry.[1][2] Hydrazide-hydrazone derivatives are explored for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] The rigid, functionalized aromatic core of this molecule makes it an attractive scaffold for library synthesis in drug discovery programs, potentially leading to the development of novel therapeutic agents.[16][17]

References

- 1. Buy this compound | 1136292-71-1 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 5. 2,5-二羟基对苯二甲酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Diethyl 2,5-dihydroxyterephthalate | C12H14O6 | CID 79980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Diethyl 2,5-diethoxy terephthalate | C16H22O6 | CID 129826220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. TEREPHTHALIC DIHYDRAZIDE(136-64-1) IR Spectrum [chemicalbook.com]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Adipic dihydrazide [webbook.nist.gov]

- 13. Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 2,5-Diethoxyterephthalohydrazide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Diethoxyterephthalohydrazide

Introduction

This compound is a symmetrically substituted aromatic hydrazide of significant interest in the field of materials science. Its rigid core and reactive hydrazide functionalities make it a key building block (linker) for the synthesis of highly ordered porous crystalline materials known as Covalent Organic Frameworks (COFs).[1][2] The performance of these advanced materials is critically dependent on the purity and structural integrity of the molecular precursors. Therefore, unambiguous characterization of this compound is paramount for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound (C₁₂H₁₈N₄O₄, M.W.: 282.30 g/mol ).[3][4] As experimental spectra are not universally accessible, this document serves as a predictive reference, grounded in fundamental principles of spectroscopy and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of each spectrum for structural verification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and symmetry of this compound.

Predicted ¹H NMR Spectrum

The symmetry of the this compound molecule simplifies its ¹H NMR spectrum considerably. We anticipate observing five distinct signals corresponding to the aromatic, ethoxy, and hydrazide protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~7.30 | Singlet (s) | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the molecule's C₂ symmetry. Their chemical shift is influenced by the electron-donating ethoxy groups and electron-withdrawing hydrazide groups. |

| b | ~9.50 | Broad Singlet (br s) | 2H | -CO-NH -NH₂ | Amide protons are typically deshielded and appear downfield. The signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange. |

| c | ~4.50 | Broad Singlet (br s) | 4H | -CO-NH-NH₂ | The terminal amine protons are also broad and their chemical shift can vary. These protons readily exchange with deuterium in D₂O, leading to the disappearance of this signal. |

| d | ~4.10 | Quartet (q) | 4H | -O-CH₂ -CH₃ | These methylene protons are adjacent to an oxygen atom (deshielding) and are split into a quartet by the three neighboring methyl protons (n+1 rule). A value of ~4.0 ppm is typical for ethoxy groups on a benzene ring.[5] |

| e | ~1.40 | Triplet (t) | 6H | -O-CH₂-CH₃ | These methyl protons are split into a triplet by the two neighboring methylene protons. A value of ~1.4 ppm is characteristic for ethoxy groups.[5] |

Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial. Its ability to dissolve the compound and its higher boiling point are advantageous. Furthermore, its residual solvent peak does not interfere with the key signals. The broadness of the N-H signals and their variable chemical shifts are due to hydrogen bonding and exchange phenomena; adding a drop of D₂O to the NMR tube is a standard method to confirm their assignment, as the N-H signals will disappear.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is sufficient.

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.

-

Referencing: Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR structural elucidation.

Predicted ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single line. Due to the molecule's symmetry, we expect to see six distinct carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Signal | Predicted δ (ppm) | Assignment | Rationale |

| 1 | ~165 | C =O | The carbonyl carbon of the hydrazide group is significantly deshielded and appears far downfield, typical for amide-like carbons.[6] |

| 2 | ~152 | Ar-C -O | The aromatic carbon directly attached to the electron-donating ethoxy group is deshielded and appears downfield. For 1,4-diethoxybenzene, this carbon appears around 153 ppm. |

| 3 | ~125 | Ar-C -C=O | The aromatic carbon attached to the electron-withdrawing carbonyl group. Its chemical shift is influenced by both adjacent substituents. |

| 4 | ~115 | Ar-C -H | The protonated aromatic carbon. Its chemical shift is upfield relative to unsubstituted benzene (128.5 ppm) due to the net electron-donating effect of the para-substituents.[7] |

| 5 | ~64 | -O-C H₂-CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. For 1,4-diethoxybenzene, this signal is at ~63.6 ppm. |

| 6 | ~15 | -O-CH₂-C H₃ | The terminal methyl carbon is in a typical aliphatic region. For 1,4-diethoxybenzene, this signal is at ~14.9 ppm. |

Causality in Experimental Choices: A proton-decoupled experiment is standard for ¹³C NMR because it simplifies the spectrum to single lines for each carbon, increasing the signal-to-noise ratio. The choice of solvent remains DMSO-d₆, with its carbon signals (a septet around 39.5 ppm) serving as a convenient internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=O, C-O, and aromatic C=C bonds.

Table 3: Predicted IR Absorption Bands and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350 - 3200 | Medium-Strong | N-H Stretch | Hydrazide (-NHNH₂)[3] |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Substituted Benzene[4] |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Ethoxy (-CH₂, -CH₃)[8] |

| ~1640 | Strong | C=O Stretch (Amide I) | Hydrazide (-CONHNH₂)[3] |

| ~1600 & ~1500 | Medium | C=C Stretch | Aromatic Ring[4][9] |

| ~1530 | Medium | N-H Bend (Amide II) | Hydrazide (-CONHNH₂)[3] |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether[10] |

| ~1040 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~880 | Strong | C-H Out-of-plane Bend | 1,2,4,5-Tetrasubstituted Ring[4] |

Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, unlike the traditional KBr pellet method.[11][12] A small amount of the powdered sample is simply placed on the ATR crystal, and pressure is applied to ensure good contact. This leads to a high-quality, reproducible spectrum.[1][2]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring intimate contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

For a polar molecule like this compound, ESI is an effective soft ionization technique. We would expect to see a prominent protonated molecular ion.

-

Molecular Ion: The exact mass of C₁₂H₁₈N₄O₄ is 282.1328 Da. In positive ion mode ESI-MS, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 283.1401 . Adducts with sodium [M+Na]⁺ (m/z 305.1220) or potassium [M+K]⁺ (m/z 321.0960) may also be observed.

Predicted Fragmentation Pattern

While ESI is a soft ionization technique, some in-source fragmentation can be induced, or tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to elicit structural information. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[13][14]

Table 4: Predicted ESI-MS Fragments and Assignments

| m/z (for [M+H]⁺ fragments) | Proposed Loss | Structure of Fragment |

| 283.1401 | - | [M+H]⁺ (Protonated Molecule) |

| 254.1244 | -C₂H₅ (Loss of ethyl radical) | [M+H - C₂H₅]⁺ |

| 238.0931 | -OC₂H₅ (Loss of ethoxy radical) | [M+H - OC₂H₅]⁺ |

| 194.0873 | -NH₂NHCO -C₂H₄ | Fragment from cleavage of hydrazide and ethoxy group |

| 166.0655 | -NH₂NHCO (x2) | [Diethoxybenzene + H]⁺ core |

Causality in Experimental Choices: Direct infusion ESI-MS is a rapid method for confirming the molecular weight of a synthesized product without the need for chromatographic separation.[15][16] The sample is dissolved in a suitable solvent and introduced directly into the mass spectrometer's source, providing a quick purity and identity check.

Experimental Protocol: Direct Infusion ESI-MS

-

Sample Preparation: Prepare a dilute solution (~10-50 µM) of the sample in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use an ESI-equipped mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 Da).

Workflow for Direct Infusion ESI-MS Analysis

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 1,4-Diethoxybenzene(122-95-2) 1H NMR [m.chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. specac.com [specac.com]

- 11. gammadata.se [gammadata.se]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 14. GCMS Section 6.13 [people.whitman.edu]

- 15. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]

- 16. Direct Injection Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Proteins with High Matrix Content:Utilizing Taylor-Aris Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Decomposition of 2,5-Diethoxyterephthalohydrazide

For correspondence: [AI Assistant Contact Information]

Abstract

2,5-Diethoxyterephthalohydrazide is an aromatic hydrazide notable for its use as a linker in the synthesis of robust Covalent Organic Frameworks (COFs) for applications in photocatalysis and gas sorption.[1][2][3] This guide provides a comprehensive technical overview of its expected thermal stability and decomposition pathways. Due to the compound's specific nature as a synthetic building block, direct literature on its thermal properties is scarce. Therefore, this document synthesizes information from analogous compounds—notably terephthalohydrazides and other aromatic hydrazides—to build a predictive model of its behavior.[4][5] It further outlines the authoritative experimental protocols required to validate these predictions, establishing a self-validating framework for researchers. This guide is intended for materials scientists, chemists, and drug development professionals who require a deep understanding of the thermal characteristics of hydrazide-containing molecules.

Introduction and Molecular Structure

This compound (IUPAC Name: 2,5-diethoxybenzene-1,4-dicarbohydrazide) is a derivative of terephthalohydrazide, featuring two electron-donating ethoxy groups on the benzene ring.[1] Its molecular structure, characterized by a rigid aromatic core and reactive hydrazide functional groups, makes it a valuable component in supramolecular chemistry.[1][6]

The thermal stability of such a molecule is a critical parameter, dictating its processing window for polymerization into frameworks like COF-42 and its operational limits in high-temperature applications.[3] The decomposition process involves the breakdown of the molecule under heat, a reaction that is typically endothermic as energy is required to cleave chemical bonds.[7] Understanding this process is crucial for predicting material lifetime, identifying potential hazards, and controlling the synthesis of derived materials.

Predicted Thermal Profile and Decomposition Mechanism

Based on the analysis of related aromatic and poly-hydrazide compounds, a multi-stage decomposition process for this compound is anticipated.[4][5] The presence of ethoxy substituents is expected to influence the overall stability compared to the parent terephthalohydrazide molecule.

Predicted Thermogravimetric Analysis (TGA) Behavior

Thermogravimetric Analysis (TGA) measures mass change as a function of temperature and is a primary tool for assessing thermal stability.[8][9] For this compound, a decomposition profile under an inert nitrogen atmosphere is predicted to occur in distinct stages:

-

Stage 1: Initial Decomposition (Predicted Range: 250-350°C)

-

This initial weight loss is likely attributed to the cleavage of the N-N bond in the hydrazide groups and the scission of the C-O bonds of the ethoxy substituents. Studies on similar aromatic hydrazides show decomposition can be initiated by the loss of nitrogen and water molecules.[4] The presence of electron-donating ethoxy groups may slightly lower the onset temperature compared to unsubstituted aromatic hydrazides.[5]

-

-

Stage 2: Aromatic Core Degradation (Predicted Range: >400°C)

-

Following the loss of the functional groups, the remaining aromatic structure will degrade at higher temperatures. This stage involves the fragmentation of the benzene ring, leading to the evolution of various gaseous products until a final char residue remains. This behavior is consistent with the high thermal stability of related aromatic polymers like Poly(p-phenylene terephthalamide), which decompose around 450°C.[10]

-

Predicted Differential Scanning Calorimetry (DSC) Profile

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing thermal transitions like melting and decomposition.[11][12]

-

Melting Point (Endotherm): A sharp endothermic peak corresponding to the melting of the crystalline solid is expected. The exact temperature is not documented, but it will precede the onset of decomposition.

-

Decomposition (Exotherm/Endotherm): The decomposition process itself may be complex, showing either endothermic (bond-breaking dominant) or exothermic (bond-formation/rearrangement dominant) characteristics.[7] For many hydrazide compounds, decomposition is a highly exothermic process, which can present a thermal hazard.[13]

Postulated Decomposition Pathway

The decomposition is likely initiated by the homolytic cleavage of the weakest bonds in the molecule. The N-N bond in the hydrazide moiety is a prime candidate. A plausible radical-based mechanism is outlined below.

Caption: Postulated decomposition pathway for this compound.

Experimental Verification Protocols

To validate the predicted thermal behavior, rigorous experimental analysis is required. The following protocols are based on established standards and best practices.[14][15]

Thermogravimetric Analysis (TGA) Protocol

This protocol follows the principles outlined in ASTM E1131 for compositional analysis by thermogravimetry.[16][17]

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic (alumina) or platinum TGA pan.

-

Instrument Setup: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas at a constant flow rate of 50-100 mL/min to maintain an inert atmosphere.

-

Temperature Program: Equilibrate the sample at 30°C. Initiate a dynamic heating ramp from 30°C to 800°C at a controlled rate of 10 °C/min.[18]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the melting point and thermal characteristics of decomposition events.[19][20][21]

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified standards (e.g., Indium, Tin) as recommended by NIST.[19][20]

-

Temperature Program: Place the sample and reference pans into the DSC cell. Equilibrate at 30°C. Heat the sample at a controlled rate of 10 °C/min up to a temperature beyond the final decomposition event observed in TGA.

-

Data Acquisition: Record the differential heat flow between the sample and reference as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify the peak temperature of the melting endotherm and the onset temperature and enthalpy of any exothermic or endothermic decomposition events.

Evolved Gas Analysis (TGA-MS/FTIR)

To confirm the proposed decomposition products, coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR) is essential.

-

Workflow: Perform the TGA protocol as described in section 3.1.

-

Gas Transfer: The evolved gases (the "purge gas") from the TGA furnace are continuously transferred to the MS or FTIR gas cell via a heated transfer line.

-

Analysis:

-

MS: Identifies the decomposition products by their mass-to-charge ratio (e.g., N₂ at m/z=28, H₂O at m/z=18).

-

FTIR: Identifies gaseous products by their characteristic infrared absorption bands (e.g., CO₂ at ~2350 cm⁻¹, NH₃ at ~965 cm⁻¹).[22]

-

Caption: Integrated workflow for thermal analysis and mechanism validation.

Summary of Predicted and Key Analytical Data

The following table summarizes the predicted thermal properties for this compound and the key parameters to be determined through the experimental protocols described.

| Parameter | Predicted Value/Range | Experimental Technique | Purpose |

| Melting Point (Tm) | Precedes decomposition | DSC | Determine phase transition temperature |

| Decomposition Onset (Tonset) | 250 - 350 °C | TGA, DSC | Defines the upper limit of thermal stability |

| Decomposition Stages | 2-3 distinct stages | TGA/DTG | Elucidate the complexity of the degradation |

| Enthalpy of Decomposition (ΔHd) | Likely exothermic | DSC | Quantify energy release, assess thermal hazard |

| Evolved Gases | N₂, H₂O, NH₃, C₂H₄, CO, CO₂ | TGA-MS, TGA-FTIR | Identify decomposition products, validate mechanism |

| Residual Mass (@800°C) | 10-30% (Char) | TGA | Quantify non-volatile carbonaceous residue |

Conclusion

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Buy this compound | 1136292-71-1 [smolecule.com]

- 7. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. etamu.edu [etamu.edu]

- 10. academicstrive.com [academicstrive.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NIST Recommended Practice Guide: DTA and Heat-Flux DSC Measurements of Alloy Melting and Freezing | NIST [nist.gov]

- 15. Differential Scanning Calorimeter | NIST [nist.gov]

- 16. store.astm.org [store.astm.org]

- 17. kalite.com [kalite.com]

- 18. benchchem.com [benchchem.com]

- 19. tainstruments.com [tainstruments.com]

- 20. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2,5-Diethoxyterephthalohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 2,5-Diethoxyterephthalohydrazide, a critical parameter for its application in advanced material synthesis and pharmaceutical research. As a key building block in the formation of Covalent Organic Frameworks (COFs), understanding its behavior in various solvents is paramount for reaction optimization, purification, and formulation.

Introduction to this compound: A Molecule of Significant Interest

This compound, with the chemical formula C₁₂H₁₈N₄O₄, is a carbohydrazide derivative of para-diethoxybenzene[1][2]. Its structure, featuring a rigid aromatic core flanked by two reactive hydrazide groups, makes it an excellent linker for the construction of porous and crystalline COFs[1][2][3]. These materials are at the forefront of innovation in gas storage, catalysis, and sensing applications. The ethoxy groups on the benzene ring can modulate the electronic properties and steric interactions of the resulting frameworks, offering a degree of chemical tunability[3].

The solubility of this compound directly impacts the synthesis of COFs, where it is often reacted with multifunctional aldehydes[3]. The choice of solvent is crucial as it governs reactant solubility, influences reaction kinetics, and directs the crystallization process of the framework[3]. A thorough understanding of its solubility profile is therefore not just an academic exercise but a practical necessity for achieving desired material properties and yields.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1136292-71-1 | [1] |

| Molecular Formula | C₁₂H₁₈N₄O₄ | [1] |

| Molecular Weight | 282.30 g/mol | [1] |

| Appearance | White powder | [2] |

| Purity | >98% | [2] |

Qualitative Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment can be derived from its chemical structure and documented applications. The presence of polar hydrazide groups capable of hydrogen bonding, combined with a nonpolar aromatic ring and ethoxy groups, results in a nuanced solubility behavior.

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Soluble to Moderately Soluble | These solvents can effectively solvate the polar hydrazide groups and interact favorably with the aromatic core. Similar hydrazide compounds show enhanced solubility in DMSO[2]. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Slightly Soluble to Soluble (with heating) | The use of dioxane in COF synthesis suggests solubility, likely enhanced by elevated temperatures to overcome crystal lattice energy[3]. |

| Alcohols | Methanol, Ethanol | Slightly Soluble | The hydroxyl groups can hydrogen bond with the hydrazide moieties, but the nonpolar backbone may limit high solubility. Methanol has been used to improve the solubility of other hydrazides[2]. |

| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Sparingly Soluble | These solvents are less polar and may not effectively solvate the polar functional groups of the molecule. |

| Nonpolar | Toluene, Hexane, Mesitylene | Sparingly Soluble to Insoluble | The significant polarity of the hydrazide groups makes solubility in nonpolar solvents unlikely. Mesitylene is used in COF synthesis in combination with dioxane, likely as a high-boiling co-solvent rather than a primary solvent for the hydrazide[4]. |

| Aqueous | Water | Sparingly Soluble to Insoluble | While the hydrazide groups can hydrogen bond with water, the hydrophobic aromatic core and ethoxy groups are expected to significantly limit aqueous solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the thermodynamic solubility determination using the established shake-flask method, which is considered a reliable technique for crystalline solids[5].

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (as a solid)

-

Selected solvents (e.g., DMSO, 1,4-Dioxane, Methanol, Water)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure

-

Preparation of Samples : Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition : Accurately add a known volume of the chosen solvent to each vial.

-

Equilibration : Securely cap the vials and place them in a temperature-controlled shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Sample Analysis :

-

Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using HPLC or UV-Vis spectroscopy to generate a calibration curve.

-

Sample Measurement : Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation : Calculate the solubility of this compound in the solvent at the specified temperature, taking into account any dilution factors.

Factors Influencing Solubility

The solubility of this compound is not a static property and can be influenced by several factors:

-

Temperature : For most solids, solubility increases with temperature as the dissolution process is often endothermic. This is particularly relevant for its use in COF synthesis, which typically occurs at elevated temperatures.

-

Solvent Polarity : As discussed, a solvent's ability to engage in hydrogen bonding and other intermolecular interactions with the solute is a key determinant of solubility.

-

pH (in aqueous systems) : The hydrazide groups have basic character and can be protonated in acidic solutions, which would likely increase aqueous solubility.

-

Crystalline Form : The presence of different polymorphs can affect solubility, as different crystal lattice energies will require varying amounts of energy to overcome during dissolution.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling fine chemical powders should be observed.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Engineering Controls : Handle in a well-ventilated area or a fume hood to minimize inhalation of dust.

-

Storage : Store in a cool, dry place away from incompatible materials.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest with a solubility profile that is critical to its primary application in the synthesis of Covalent Organic Frameworks. While quantitative data is sparse, a qualitative understanding based on its structure suggests moderate solubility in polar aprotic solvents and limited solubility in nonpolar and aqueous media, with temperature playing a key role in enhancing solubility. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data in their solvents of interest, enabling the rational design of synthetic procedures and formulation strategies.

References

Quantum chemical calculations for 2,5-Diethoxyterephthalohydrazide

An In-Depth Technical Guide: Quantum Chemical Calculations for 2,5-Diethoxyterephthalohydrazide: A Methodological Whitepaper for Materials and Drug Discovery Research

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal building block in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs), due to its structural rigidity and reactive hydrazide moieties.[1][2] Understanding its electronic structure, reactivity, and potential interaction sites is paramount for designing novel materials and exploring its pharmaceutical potential. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, predictive lens to elucidate these properties at the molecular level.[3][4] This guide offers a comprehensive, step-by-step walkthrough of the theoretical and practical aspects of performing these calculations, designed for researchers in materials science, computational chemistry, and drug development. We will delve into the causality behind methodological choices, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, ensuring a robust and reproducible computational protocol.

Introduction: The 'Why' of a Computational Approach

This compound (C₁₂H₁₈N₄O₄) is a symmetric aromatic compound featuring a central diethoxybenzene ring flanked by two carbohydrazide groups.[2][5] Its primary application lies in its reaction with multifunctional aldehydes to form stable, porous COFs with applications in photocatalysis and gas capture.[2] For medicinal chemists, the hydrazide functional group is a well-known pharmacophore present in various biologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties.[3]

Experimental approaches, while essential, can be resource-intensive. Quantum chemical calculations offer a complementary, in silico strategy to:

-

Predict Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

-

Elucidate Electronic Structure: Identify the distribution of electrons and energy levels, which govern reactivity.

-

Pinpoint Reactive Sites: Predict where the molecule is likely to undergo electrophilic or nucleophilic attack.

-

Simulate Spectroscopic Properties: Correlate computational results with experimental data (e.g., IR spectra) for validation.[6]

This guide focuses on Density Functional Theory (DFT) as it provides a favorable balance between computational cost and accuracy for molecules of this size.[3][4]

Theoretical Cornerstone: Density Functional Theory (DFT)

The foundation of our computational protocol is DFT. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density.[7] This approach is efficient and has been proven reliable for a wide range of organic molecules, including hydrazide derivatives.[4][8][9]

The accuracy of a DFT calculation hinges on two key choices:

-

The Functional: This is an approximation that describes the exchange-correlation energy. For organic molecules, hybrid functionals are often the gold standard. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely used choice that has demonstrated high accuracy in predicting the geometry and electronic properties of hydrazones and related structures.[3][6]

-

The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results at a higher computational cost. The 6-311G(d,p) basis set offers a good compromise, providing sufficient flexibility by including polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe chemical bonds.

For the calculations outlined in this guide, we will proceed with the B3LYP/6-311G(d,p) level of theory, a combination well-validated in the literature for similar molecular systems.[3][6]

The Computational Workflow: From Structure to Insight

A successful quantum chemical study follows a logical sequence of steps. Each step builds upon the last, providing a self-validating system to ensure the final results are physically meaningful.

Caption: The overall computational workflow for analyzing this compound.

Protocol 1: Core Computational Steps

Step 1: Molecular Structure Input

-

Action: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Causality: An accurate initial guess of the geometry is crucial. While not strictly necessary, performing a quick molecular mechanics pre-optimization (e.g., using a UFF or MMFF94 force field) can significantly reduce the number of cycles required for the more computationally expensive DFT optimization.

Step 2: Geometry Optimization

-

Action: Perform a full geometry optimization at the B3LYP/6-311G(d,p) level of theory. This calculation iteratively adjusts the positions of all atoms until the point of lowest energy on the potential energy surface is found.

-

Trustworthiness Check: The calculation is considered converged when the forces on the atoms and the change in energy between cycles fall below predefined tolerance thresholds. This is typically indicated by a "Normal termination" message in the output file of software like Gaussian.

Step 3: Frequency Analysis

-

Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same B3LYP/6-311G(d,p) level of theory.

-

Causality & Trustworthiness Check: This is a critical validation step.

-

Confirmation of a True Minimum: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further refined.

-

Thermodynamic Data: This calculation yields important thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Simulated IR Spectrum: The calculated vibrational frequencies and their intensities can be used to generate a theoretical IR spectrum, which can be compared with experimental data for further validation.[6]

-

Analysis and Interpretation: Unveiling Chemical Behavior

With a validated, optimized structure, we can now extract a wealth of information about the molecule's electronic properties and reactivity.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.[10]

-

LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

-

The HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[10][11]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an immediate visual guide to the charge distribution and is invaluable for predicting sites of chemical interaction.[3][6]

-

Electron-Rich Regions (Red/Yellow): These are areas of negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. They are susceptible to electrophilic attack.

-

Electron-Poor Regions (Blue): These are areas of positive electrostatic potential, often found around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several quantitative descriptors of reactivity can be calculated.[11][12] These parameters are powerful for comparing the reactivity of different molecules.

Caption: Relationship between FMO energies and key global reactivity descriptors.

Data Presentation and Summary

All quantitative data should be organized into clear tables for easy comparison and reporting.

Table 1: Summary of Computational Protocol

| Parameter | Specification | Rationale |

|---|---|---|

| Theory Level | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for organic molecules.[3][4] |

| Functional | B3LYP | A robust hybrid functional with a proven track record for similar molecular systems.[6] |

| Basis Set | 6-311G(d,p) | A triple-zeta basis set with polarization functions for accurate bond description. |

| Software | Gaussian, ORCA, etc. | Standard quantum chemistry software packages.[13] |

| Solvent Model | (Optional) PCM/SMD | Can be used to simulate properties in a specific solvent environment. |

Table 2: Key Calculated Properties and Their Significance

| Property | Symbol | Formula | Interpretation |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | Electron-donating ability. Higher value = better donor.[10] |

| LUMO Energy | E_LUMO | - | Electron-accepting ability. Lower value = better acceptor. |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical stability and reactivity. Larger gap = higher stability.[11] |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. Higher value = harder, less reactive molecule.[12] |

| Electronegativity | χ | -(E_HOMO + E_LUMO) / 2 | Ability to attract electrons.[11] |

| Dipole Moment | µ | - | Measure of molecular polarity and overall charge distribution.[12][13] |

Conclusion

This guide has outlined a robust and scientifically grounded workflow for conducting quantum chemical calculations on this compound. By following the prescribed steps of geometry optimization, frequency validation, and subsequent electronic property analysis, researchers can gain profound insights into the molecule's stability, reactivity, and potential for interaction. The calculated parameters—from the HOMO-LUMO gap to the MEP map—serve as powerful predictors that can guide experimental design, accelerate the discovery of new COFs, and inform the development of novel therapeutic agents. This computational approach, grounded in established DFT methods, represents an indispensable tool in the modern researcher's arsenal for molecular design and characterization.

References

- 1. Buy this compound | 1136292-71-1 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. Structural Investigation of a Hydrazide Derivate Compound Including Pyridine Ring | International Conference on Scientific and Academic Research [as-proceeding.com]

- 4. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H18N4O4 | CID 101962189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantum Chemical Studies of Some Hydrazone Derivatives - Computational Chemistry - SCIRP [scirp.org]

- 12. Quantum Chemical Studies of Some Hydrazone Derivatives [scirp.org]

- 13. scirp.org [scirp.org]

An In-Depth Technical Guide to the Potential Coordination Chemistry of 2,5-Diethoxyterephthalohydrazide

This guide provides a comprehensive technical overview of the potential coordination chemistry of 2,5-Diethoxyterephthalohydrazide. It is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of novel metal-based compounds. This document explores the ligand's structural features, predicts its coordination behavior based on established principles and analogous systems, outlines detailed synthetic and characterization protocols, and discusses potential applications for its metal complexes.

Introduction: The Versatility of Hydrazide-Based Ligands

Hydrazides and their derivatives, hydrazones, represent a cornerstone in the field of coordination chemistry.[1][2] Their rich and tunable chemical nature, stemming from the presence of multiple donor atoms (N, O) and the potential for keto-enol tautomerism, allows them to form stable complexes with a vast array of metal ions.[3][4] The resulting metal-hydrazide and metal-hydrazone complexes have garnered significant interest due to their diverse applications in catalysis, materials science, and particularly in medicinal chemistry, where they exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][5] The coordination of a metal ion to a hydrazone ligand can significantly enhance its biological potency, a phenomenon often attributed to increased lipophilicity and altered electronic properties.[2]

This compound is a symmetric aromatic dihydrazide. While it is well-documented as a crucial building block for the synthesis of robust Covalent Organic Frameworks (COFs) through condensation with aldehydes, its potential to form discrete, soluble metal coordination complexes remains a largely unexplored frontier. This guide aims to bridge that gap by providing a predictive yet technically grounded exploration of its coordination chemistry.

Ligand Analysis: this compound

2.1. Structural and Electronic Properties

This compound possesses several key features that dictate its potential as a ligand:

-

Multiple Donor Sites: The molecule has two identical hydrazide moieties, each containing a carbonyl oxygen (C=O), an amide nitrogen (-NH-), and a terminal amino nitrogen (-NH₂). This offers multiple potential binding sites for metal ions.

-

Keto-Enol Tautomerism: Like other acylhydrazides, each hydrazide group can exist in either a keto form (-(C=O)-NH-NH₂) or an enol form (-(C(OH))=N-NH₂). Deprotonation of the enol form creates a potent anionic O,N-donor set, which is a common coordination mode.

-

Symmetry and Bridging Potential: The ligand is symmetric with two identical coordination sites positioned at opposite ends of a rigid terephthalate backbone. This structure makes it an excellent candidate to act as a bridging ligand, connecting two metal centers to form binuclear or polynuclear complexes and coordination polymers.[6]

-

Steric and Electronic Influence of Ethoxy Groups: The electron-donating ethoxy groups on the benzene ring increase the electron density on the carbonyl oxygens, potentially enhancing their donor capability. They also introduce some steric bulk, which could influence the geometry of the resulting metal complexes.

2.2. Predicted Coordination Modes

Based on the known coordination chemistry of analogous benzhydrazides and other aromatic hydrazides, several coordination modes can be predicted for this compound.[5][7]

-

Neutral Monodentate Coordination: The ligand could coordinate to a metal center through the terminal amino nitrogen of one or both hydrazide groups. This is less common but possible under specific conditions.

-

Neutral Bidentate (O,N) Chelation: A prevalent mode for hydrazide ligands involves the formation of a stable five-membered chelate ring by coordinating through the carbonyl oxygen and the terminal amino nitrogen.[5] Given the ligand's structure, it could act as a bis-bidentate ligand, chelating two separate metal ions.

-

Anionic Bidentate (O,N) Chelation (via Enolization): Upon deprotonation (typically in the presence of a base or upon reaction with certain metal salts), the hydrazide moiety tautomerizes to its enol form. The resulting anionic ligand then coordinates through the enolic oxygen and the azomethine nitrogen. This is a very common and stable coordination mode for hydrazones and deprotonated hydrazides, resulting in neutral complexes.[7]

-

Bridging Coordination: The symmetric, ditopic nature of the ligand strongly suggests its ability to act as a bridging ligand. It can bridge two metal centers in several ways:

-

Bis-bidentate Bridging: Each end of the ligand chelates a different metal ion in either a neutral or anionic (O,N) fashion. This would lead to the formation of discrete binuclear complexes or one-dimensional coordination polymers.

-

μ₂-Bridging: A single donor atom, such as the carbonyl oxygen, could bridge two metal centers.

-

Diagram: Potential Coordination Modes of this compound

Caption: Predicted coordination pathways for the ligand.

Synthetic Strategies for Metal Complexation

The synthesis of discrete metal complexes with this compound can be approached using established methods for hydrazide ligands. The choice of solvent, metal salt, and reaction conditions is critical in directing the reaction towards the desired product and preventing the formation of insoluble polymers.

3.1. General Synthetic Protocol: Chelation with Transition Metals (e.g., Ni(II), Cu(II))

This protocol describes a general method for synthesizing a neutral, potentially binuclear complex via anionic (O,N) chelation.

Step-by-Step Methodology:

-

Ligand Dissolution: Dissolve this compound (1 mmol) in a suitable hot solvent such as ethanol, methanol, or a DMF/ethanol mixture (20-30 mL). Gentle heating and stirring may be required to achieve full dissolution.

-

Metal Salt Dissolution: In a separate flask, dissolve the metal salt, for example, Nickel(II) acetate tetrahydrate (2 mmol) or Copper(II) chloride dihydrate (2 mmol), in the same solvent (10-15 mL).

-

Complexation Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is often observed immediately.

-

pH Adjustment (Optional but Recommended): For anionic chelation, it is often beneficial to add a few drops of a weak base like triethylamine or an alcoholic solution of sodium acetate to facilitate the deprotonation of the ligand.

-

Reflux: Reflux the resulting mixture for 2-4 hours to ensure the completion of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After cooling the reaction mixture to room temperature, collect the precipitated solid by filtration.

-

Purification: Wash the product sequentially with the reaction solvent, followed by a low-boiling point solvent like diethyl ether, to remove any unreacted starting materials.

-

Drying: Dry the purified complex in a vacuum desiccator over silica gel.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and methanol are commonly used due to their ability to dissolve both the ligand and many transition metal salts, and their relatively high boiling points are suitable for refluxing.[4] Using a co-solvent like DMF can aid in dissolving less soluble reactants.

-

Metal Salt: The choice of the metal salt's counter-ion (e.g., acetate, chloride, nitrate) can influence the reaction outcome. Acetates can act as a base to promote deprotonation of the ligand.[5]

-

Stoichiometry: A 2:1 metal-to-ligand molar ratio is often used to favor the formation of a binuclear complex where both ends of the dihydrazide ligand are coordinated.

-

Refluxing: Heating the reaction provides the necessary activation energy for bond formation and helps to ensure a complete and crystalline product.

Diagram: Experimental Workflow for Complex Synthesis

Caption: Step-by-step workflow for the synthesis of metal complexes.

Characterization Techniques

A multi-technique approach is essential for the unambiguous structural elucidation of the synthesized complexes.

4.1. Spectroscopic Methods

| Technique | Expected Observations and Interpretations |

| FT-IR Spectroscopy | - Ligand: Strong bands around 3300-3200 cm⁻¹ (N-H stretching), ~1650 cm⁻¹ (C=O stretching, Amide I), and ~1530 cm⁻¹ (N-H bending, Amide II). - Complex (Neutral Chelation): A negative shift (to lower wavenumber) of the C=O stretching band, indicating coordination through the carbonyl oxygen. The N-H bands will also shift. - Complex (Anionic Chelation): Disappearance of the C=O band and the appearance of a new band around 1600-1610 cm⁻¹ due to the C=N bond of the enol form. A new band for ν(C-O) may appear around 1350-1380 cm⁻¹. New, weaker bands in the far-IR region (400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations. |

| ¹H NMR Spectroscopy | - Ligand: Signals for aromatic protons, ethoxy protons (-OCH₂- and -CH₃), and distinct, exchangeable signals for the -NH and -NH₂ protons. - Diamagnetic Complex (e.g., Zn(II), Ni(II) sq. planar): The -NH proton signal will disappear upon deprotonation for anionic chelation. A downfield shift of the -NH₂ proton signals upon coordination is expected due to the deshielding effect of the metal ion. Aromatic proton signals may also shift upon complexation. |

| UV-Visible Spectroscopy | - Ligand: Intense absorption bands in the UV region corresponding to π→π* transitions of the aromatic ring and C=O group. - Transition Metal Complex: New, weaker absorption bands may appear in the visible region, corresponding to d-d transitions of the metal ion (e.g., for Cu(II) or Ni(II)). The position of these bands provides information about the coordination geometry (e.g., octahedral vs. square planar). Charge-transfer bands (ligand-to-metal or metal-to-ligand) may also be observed. |

| Mass Spectrometry | Provides the molecular weight of the complex, confirming its stoichiometry (e.g., the formation of a 1:1 or 1:2 ligand-to-metal complex or a 2:1 metal-to-ligand binuclear complex). Fragmentation patterns can offer additional structural clues. |

4.2. Structural and Analytical Methods

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure.[8] It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and the overall molecular packing. Obtaining single crystals suitable for diffraction can be achieved by slow evaporation of the solvent from the reaction filtrate or by recrystallization from a suitable solvent system. For instance, X-ray analysis of a related copper(II) hydrazide complex revealed a distorted octahedral geometry where the hydrazide coordinates as a bidentate (O,N) ligand.[5] Similarly, a nickel(II) complex with a benzohydrazide derivative showed a distorted square planar geometry with the deprotonated ligand coordinating in an anionic bidentate fashion.[7]

-

Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry and purity of the compound.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complexes and to confirm the presence of coordinated or lattice solvent molecules (e.g., water, ethanol).

Potential Applications

The exploration of metal complexes of this compound opens avenues for several advanced applications, primarily in the fields of medicinal chemistry and materials science.

-

Antimicrobial and Anticancer Agents: Hydrazone-metal complexes are well-known for their biological activities.[2] The chelation to a metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes. The resulting complexes could be screened for their efficacy against various bacterial, fungal, and cancer cell lines. Copper(II) and zinc(II) complexes are particularly promising in this regard due to their established roles in biological systems and their ability to induce apoptotic pathways in cancer cells.[5][6]

-

Catalysis: The well-defined coordination environment around the metal centers in these complexes could be exploited for catalytic applications. The metal ions can act as Lewis acid sites to activate substrates, and the ligand framework can be modified to tune steric and electronic properties for specific catalytic transformations.

-